molecular formula C11H13FO3S B13210890 4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride

4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride

Cat. No.: B13210890
M. Wt: 244.28 g/mol
InChI Key: HKBDVNGCFOENDX-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl fluoride with cyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclopentyloxy group.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as starting materials. The sulfonyl chloride is reacted with a fluoride source, such as potassium fluoride, in the presence of a phase transfer catalyst to yield the desired sulfonyl fluoride .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: Formation of hydroxyl, carbonyl, or alkyl derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Chlorosulfonyl)benzenesulfonyl fluoride
  • Benzenesulfonyl fluoride

Comparison

4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other sulfonyl fluorides. Additionally, its ability to participate in SuFEx reactions distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

4-cyclopentyloxybenzenesulfonyl fluoride

InChI

InChI=1S/C11H13FO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2

InChI Key

HKBDVNGCFOENDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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